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Compound of Interest

4-Amino-N,N-
Compound Name: , ,
dimethylbenzenesulfonamide

Cat. No.: B159138

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Amino-N,N-
dimethylbenzenesulfonamide and two structurally related alternatives: Sulfanilamide (4-
aminobenzenesulfonamide) and N,N-dimethylbenzenesulfonamide. This comparison is
intended to assist researchers in the identification, characterization, and quality control of these
sulfonamide compounds. While experimental data for the alternatives is presented, the data for
4-Amino-N,N-dimethylbenzenesulfonamide is based on predicted values due to the limited
availability of published experimental spectra.

Spectroscopic Data Overview

The following tables summarize the key spectroscopic data for 4-Amino-N,N-
dimethylbenzenesulfonamide and its alternatives.

Table 1: *H NMR Data (Predicted for 4-Amino-N,N-dimethylbenzenesulfonamide)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(ppm)
4-Amino-N,N-
. Ar-H (ortho to
dimethylbenzene  ~7.5-7.7 d 2H
] SO2N(CHs)2)
sulfonamide
Ar-H (ortho to
~6.6-6.8 d 2H
NH2)
~4.1 (broad s) 2H NH:2
~2.6 s 6H N(CHs)2
o Ar-H (ortho to
Sulfanilamide 7.65 d 2H
SO2NH2)
Ar-H (ortho to
6.86 d 2H
NH2)
5.9 (broad s) 2H NH:z (aniline)
7.1 (broad s) 2H SO2NH:2
N,N-
. Ar-H (ortho to
Dimethylbenzene ~7.8-8.0 m 2H
] SO2N(CHs)2)
sulfonamide
Ar-H (meta,
~7.5-7.7 m 3H
para)
2.72 s 6H N(CHs)2

Table 2: 13C NMR Data (Predicted for 4-Amino-N,N-dimethylbenzenesulfonamide)
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Compound Chemical Shift (ppm) Assignment
4-Amino-N,N-

dimethylbenzenesulfonamide 2 ArC (C-NH2)
~129 Ar-C (C-SO2N(CHs)z2)

~128 Ar-CH (ortho to SO2N(CHs)2)

~113 Ar-CH (ortho to NH2)

~38 N(CHs)2

Sulfanilamide 152.9 Ar-C (C-NH2)

129.5 Ar-C (C-SO2NHz)

128.9 Ar-CH (ortho to SO2NHz2)
113.7 Ar-CH (ortho to NH2)
N,N-

Dimethylbenzenesulfonamide

138.4

Ar-C (C-SOzN(CHs)2)

132.7 Ar-CH (para)
129.1 Ar-CH (meta)
126.8 Ar-CH (ortho)
38.1 N(CHs)2

Table 3: FT-IR Data (Key Peaks, cm~1) (Predicted for 4-Amino-N,N-
dimethylbenzenesulfonamide)
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C-H S=0 S=0 c=C
Compoun N-H Stretch Stretch Stretch Stretch S-N
d Stretch (Aromatic (Asymme (Symmetr (Aromatic Stretch
) tric) ic) )
4-Amino-
N,N-
] ~3450, ~3100- ~1600,
dimethylbe ~1330 ~1150 ~950
~3350 3000 ~1500
nzenesulfo
namide

3475, 3380
Sulfanilami  (NH2),

3100-3000 1315 1150 1625, 1595 960

de 3250

(SO2NH-2)
N,N-
Dimethylbe ~3100- ~1580,

N/A ~1340 ~1160 ~970
nzenesulfo 3000 ~1480
namide

Table 4. Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (M*) [m/z] Key Fragment lons [m/z]
4-Amino-N,N-
] ) 200 185, 156, 108, 92, 77, 65
dimethylbenzenesulfonamide
Sulfanilamide 172 156, 108, 92, 65
N,N-
185 184, 141, 107, 77,51

Dimethylbenzenesulfonamide

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C)
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Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

'H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the
spectrum. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be required
compared to *H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely
ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is first recorded. The sample pellet is then placed in the sample holder, and the
sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400
cm™i.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

. Mass Spectrometry (MS)
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o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

« lonization (Electron lonization - El): The sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and
characterization of an organic compound like 4-Amino-N,N-dimethylbenzenesulfonamide.
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Caption: Workflow for spectroscopic analysis of an organic compound.

¢ To cite this document: BenchChem. [Spectroscopic Data Comparison: 4-Amino-N,N-
dimethylbenzenesulfonamide and Alternatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b159138#spectroscopic-data-for-4-amino-n-n-
dimethylbenzenesulfonamide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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